3-Butenoic acid, 4-(4-fluorophenyl)-2-oxo-
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Overview
Description
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form 4-(4-fluorophenyl)-3-buten-2-one.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate to yield 4-(4-fluorophenyl)-2-oxobut-3-enoic acid.
Industrial Production Methods
In an industrial setting, the production of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol, resulting in the formation of 4-(4-fluorophenyl)-3-hydroxybut-3-enoic acid.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like copper(I) iodide.
Major Products
Oxidation: 4-(4-Fluorophenyl)-2,3-dioxobutanoic acid.
Reduction: 4-(4-Fluorophenyl)-3-hydroxybut-3-enoic acid.
Substitution: 4-(4-Aminophenyl)-2-oxobut-3-enoic acid or 4-(4-Mercaptophenyl)-2-oxobut-3-enoic acid.
Scientific Research Applications
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-2-oxobut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The keto and carboxylic acid groups play a crucial role in the compound’s reactivity and interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-oxobut-3-enoic acid: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)-2-oxobut-3-enoic acid: Contains a bromine atom in place of fluorine.
4-(4-Methylphenyl)-2-oxobut-3-enoic acid: Features a methyl group instead of a halogen.
Uniqueness
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14) |
InChI Key |
QWFACAOXARREDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)F |
Origin of Product |
United States |
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